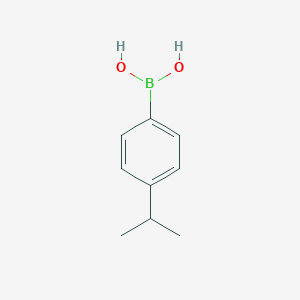

4-Isopropylphenylboronic acid

Description

Properties

IUPAC Name |

(4-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEUFBDMVKQCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378485 | |

| Record name | 4-Isopropylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16152-51-5 | |

| Record name | 4-Isopropylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-isopropylphenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in drug discovery and development. This document details the prevalent synthetic route, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Strategy: The Grignard Reaction

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This venerable organometallic reaction offers a robust pathway to form a carbon-boron bond. The overall strategy involves two key steps:

-

Formation of the Grignard Reagent: 4-Isopropylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent, 4-isopropylphenylmagnesium bromide.

-

Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, at low temperatures. This is followed by acidic hydrolysis to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16152-51-5[1] |

| Molecular Formula | C₉H₁₃BO₂[1] |

| Molecular Weight | 164.01 g/mol |

| Melting Point | 110-112 °C[2] |

| Boiling Point | 285.9 °C at 760 mmHg[2] |

| Appearance | White to off-white crystalline solid |

Table 2: Typical Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition |

| Starting Material | 4-Isopropylbromobenzene |

| Reagents | Magnesium turnings, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Grignard Formation Temperature | Room temperature to gentle reflux |

| Borylation Temperature | -78 °C to -10 °C[3][4] |

| Hydrolysis | Acidic workup (e.g., aq. HCl or H₂SO₄)[3] |

| Typical Yield | 50 - 70%[3] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting.

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

-

4-Isopropylbromobenzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Instrumentation:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Argon or Nitrogen) supply

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

Procedure:

Part 1: Preparation of the Grignard Reagent

-

A three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet is flame-dried and allowed to cool under a stream of argon or nitrogen.

-

The flask is charged with magnesium turnings (1.2 equivalents) and a single crystal of iodine.

-

A solution of 4-isopropylbromobenzene (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

-

A small portion of the 4-isopropylbromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining 4-isopropylbromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

Part 2: Borylation

-

The flask containing the freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.[5]

-

A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature is maintained below -60 °C.[5]

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.[5]

Part 3: Hydrolysis and Work-up

-

The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester. The pH should be adjusted to acidic (pH ~2).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

-

The crude this compound is dissolved in a minimum amount of a hot solvent mixture, such as ethyl acetate and hexanes.

-

The hot solution is allowed to cool slowly to room temperature, during which crystals of the purified product will form.

-

The mixture is then cooled further in an ice bath to maximize crystal formation.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold hexanes, and dried under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

4-Isopropylphenylboronic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid, a member of the versatile family of arylboronic acids, serves as a crucial building block in modern organic synthesis. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and advanced materials. The isopropyl functionality on the phenyl ring provides specific steric and electronic properties that can be leveraged to fine-tune the characteristics of the target molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, in-depth spectral analysis, and its application in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1] |

| Melting Point | 110-112 °C | |

| Boiling Point | 285.9 °C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| Flash Point | 126.7 °C | |

| CAS Number | 16152-51-5 | [1] |

| IUPAC Name | (4-propan-2-ylphenyl)boronic acid | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent, formed from 4-isopropylbromobenzene, with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Isopropylbromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 4-isopropylbromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication.

-

Once the reaction starts, as evidenced by the disappearance of the iodine color and gentle refluxing, add the remaining 4-isopropylbromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a cold aqueous solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

References

(4-propan-2-ylphenyl)boronic acid IUPAC name and synonyms

An In-depth Technical Guide to (4-propan-2-ylphenyl)boronic acid

This technical guide provides a comprehensive overview of (4-propan-2-ylphenyl)boronic acid, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, and synthetic applications.

Nomenclature

-

IUPAC Name: (4-propan-2-ylphenyl)boronic acid[1]

-

Synonyms: 4-Isopropylphenylboronic acid, 4-Cumylboronic acid, 4-Isopropylbenzeneboronic acid[1][2]

Physicochemical Properties

The quantitative data for (4-propan-2-ylphenyl)boronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H13BO2 | [3] |

| Molecular Weight | 164.01 g/mol | [3][4] |

| CAS Number | 16152-51-5 | [3] |

| Melting Point | 110-112 °C | [1][2][5] |

| Boiling Point | 285.9 °C at 760 mmHg | [1][5] |

| Density | 1.04 g/cm³ | [2][5] |

| Flash Point | 126.7 °C | [5] |

| InChI Key | IAEUFBDMVKQCLU-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)B(O)O | [3] |

Experimental Protocols

Boronic acids are crucial intermediates in organic chemistry, primarily synthesized through two main routes: the reaction of organometallic reagents with borate esters or the palladium-catalyzed Miyaura borylation reaction.[6]

General Synthesis via Grignard Reagent

A common method for the synthesis of arylboronic acids involves the use of a Grignard reagent. This protocol outlines a general procedure.

Materials:

-

4-bromoisopropylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Triisopropyl borate

-

Aqueous acid (e.g., HCl)

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Add a solution of 4-bromoisopropylbenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, (4-isopropylphenyl)magnesium bromide.

-

Cool the reaction mixture to a low temperature (typically -78 °C).

-

Slowly add a solution of triisopropyl borate in the same anhydrous solvent to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous acid.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-propan-2-ylphenyl)boronic acid.

-

Purify the crude product by recrystallization or column chromatography.

Key Reactions and Workflows

(4-propan-2-ylphenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 16152-51-5 CAS MSDS (4-Isopropylbenzeneboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. [4-(PROPAN-2-YL)PHENYL]BORONIC ACID | CAS 16152-51-5 [matrix-fine-chemicals.com]

- 4. This compound | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5 - iChemical [ichemical.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

The Versatility of 4-Isopropylphenylboronic Acid: A Technical Guide to its Applications in Medicinal Chemistry and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid, a member of the versatile boronic acid family, has emerged as a crucial building block in modern organic synthesis. Its unique chemical properties, particularly its ability to participate in palladium-catalyzed cross-coupling reactions, have led to its application in diverse fields, most notably in medicinal chemistry for the development of novel therapeutics and in materials science for the synthesis of advanced organic electronic materials. This technical guide provides an in-depth review of the core applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Medicinal Chemistry: Synthesis of Glucagon Receptor Antagonists

A significant application of this compound is in the synthesis of potent and selective glucagon receptor antagonists. These compounds are of high interest in the development of therapeutics for type 2 diabetes. The 4-isopropylphenyl moiety often serves as a key structural component in biphenylsulfonamide-based antagonists, contributing to their binding affinity and pharmacological profile.

Experimental Protocol: Synthesis of Biphenylsulfonamide Glucagon Receptor Antagonists

The following is a representative experimental protocol for the synthesis of a biphenylsulfonamide derivative via a Suzuki-Miyaura coupling reaction, adapted from a general procedure. This protocol outlines the coupling of an iodo-sulfonamide intermediate with a boronic acid, in this case, this compound.

Reaction Scheme:

An aryl iodide (specifically, a 4-iodobenzenesulfonamide derivative) is coupled with this compound in the presence of a palladium catalyst and a base to yield the desired biphenylsulfonamide product.

Detailed Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve the 4-iodobenzenesulfonamide derivative (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 equivalents), to the reaction mixture.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure biphenylsulfonamide.

The Dawn of a Versatile Reagent: A Technical History of Arylboronic Acids

For Immediate Release

A cornerstone of modern organic chemistry, particularly in the realm of carbon-carbon bond formation, arylboronic acids have a rich and evolving history. From their initial discovery in the late 19th century to their central role in Nobel Prize-winning cross-coupling reactions, these organoboron compounds have become indispensable tools for researchers, scientists, and drug development professionals. This in-depth technical guide explores the key milestones in the discovery and application of arylboronic acids, providing detailed experimental protocols for seminal syntheses and illustrating the logical progression of this vital area of chemistry.

From Obscurity to Prominence: A Historical Timeline

The journey of arylboronic acids began in 1880 with the first synthesis of phenylboronic acid by Michaelis and Becker.[1] For nearly a century, they remained a subject of academic curiosity with limited practical applications. The landscape of organic synthesis was irrevocably changed in 1979 with the advent of the Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids as key coupling partners.[2][3] This discovery, which earned Akira Suzuki the Nobel Prize in Chemistry in 2010, unlocked the immense potential of arylboronic acids and spurred the development of a vast array of synthetic methodologies.[2][3]

The Genesis: Early Synthetic Methodologies

The initial synthesis of arylboronic acids was arduous. As research progressed, more practical and efficient methods were developed, with the Grignard reagent-based approach becoming a widely adopted standard prior to the advent of modern catalytic methods.

| Method | Year | Key Reagents | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |

| Michaelis & Becker Synthesis | 1880 | Diphenylmercury, Boron Trichloride | Heating in a sealed tube at 180-200°C | Not explicitly quantified in early reports | Disadvantages: Use of highly toxic mercury reagents, harsh reaction conditions. |

| Grignard-based Synthesis | Early 20th Century | Arylmagnesium Bromide, Trimethyl Borate | Low temperatures (e.g., -78°C), anhydrous ethereal solvents | 50-70% | Advantages: Avoids mercury, more general applicability. Disadvantages: Requires strictly anhydrous conditions, sensitive to steric hindrance. |

| Suzuki-Miyaura Coupling | 1979 | Aryl Halide, Alkenylborane, Palladium Catalyst, Base | Mild temperatures, various solvents including aqueous mixtures | Generally high (often >80%) | Advantages: High yields, excellent functional group tolerance, stereospecificity. |

| Miyaura Borylation | 1995 | Aryl Halide/Triflate, Bis(pinacolato)diboron, Palladium Catalyst | Anhydrous conditions, various organic solvents | Often >80% | Advantages: Direct synthesis of boronic esters, broad substrate scope. |

Foundational Experimental Protocols

The First Synthesis of Phenylboronic Acid (Michaelis & Becker, 1880)

While the original 1880 publication lacks the detailed procedural descriptions of modern chemical literature, the synthesis can be summarized as follows:

Reactants:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

Boron Trichloride (BCl₃)

Procedure:

-

Diphenylmercury and boron trichloride were combined in a sealed glass tube.

-

The sealed tube was heated to between 180°C and 200°C.

-

The primary product, benzeneboronyl dichloride (C₆H₅BCl₂), was formed.

-

Subsequent hydrolysis of benzeneboronyl dichloride with water yielded phenylboronic acid (C₆H₅B(OH)₂).[1]

This early method, while groundbreaking, relied on hazardous materials and extreme conditions, limiting its widespread adoption.

A More Practical Approach: Grignard-based Synthesis of Phenylboronic Acid

This method represents a significant improvement in accessibility and safety over the original synthesis.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

10% Aqueous Sulfuric Acid

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are added. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.

-

Borylation: In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78°C. The prepared Grignard reagent is then slowly added to the cold trimethyl borate solution.

-

Hydrolysis and Workup: The reaction mixture is poured into a flask containing 10% aqueous sulfuric acid cooled in an ice bath and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with THF. The combined organic layers are dried and the solvent is removed under reduced pressure to yield crude phenylboronic acid, which can be further purified by recrystallization.[4]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The development of the palladium-catalyzed cross-coupling of arylboronic acids with organic halides, known as the Suzuki-Miyaura reaction, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[2][5]

Seminal Suzuki-Miyaura Coupling Protocol (Adapted from Miyaura, N.; Suzuki, A. J. Chem. Soc., Chem. Commun.1979, 866-867)

Reactants:

-

Aryl or vinyl halide (e.g., bromobenzene)

-

Aryl- or vinylborane (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., benzene or toluene)

General Procedure:

-

A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.03 mmol), and the aqueous base (e.g., 2M Na₂CO₃, 2.0 mL) in the chosen solvent (5 mL) is prepared in a reaction vessel.

-

The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (often reflux) for a designated time.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Conclusion

The evolution of arylboronic acid chemistry is a testament to the continuous innovation in organic synthesis. From a challenging curiosity to a readily accessible and highly versatile reagent, the journey of arylboronic acids underscores their profound impact on modern chemistry. The development of robust and efficient synthetic methods, culminating in the transformative Suzuki-Miyaura coupling, has firmly established arylboronic acids as an indispensable tool for the creation of complex molecules with wide-ranging applications in medicine and materials science.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Reactivity and Stability of 4-Isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 4-isopropylphenylboronic acid. A key reagent in modern synthetic chemistry, its efficacy is highly dependent on understanding its stability profile and reaction kinetics. This document outlines its primary application in Suzuki-Miyaura cross-coupling reactions and details its principal degradation pathways—protodeboronation and oxidation—providing experimental protocols for their assessment.

Physicochemical and Safety Information

This compound is a white to off-white solid organic compound. Its key properties and safety classifications are summarized below.

| Property | Value | Reference |

| CAS Number | 16152-51-5 | [1] |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 285.9 °C at 760 mmHg (Predicted) | [2] |

| Storage Temperature | 2-8°C, Keep in a dark place, Sealed in dry | [2][3] |

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5] The reaction requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then participates in the catalytic cycle.[4][6]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and water)

-

Round-bottom pressure flask with a stir bar

-

Argon or Nitrogen source for inert atmosphere

Procedure: [7]

-

To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.5 eq).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water).

-

Sparge the resulting mixture with the inert gas for an additional 10 minutes to ensure deoxygenation.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq) to the mixture.

-

Purge with the inert gas for a final 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C with vigorous stirring overnight.

-

After cooling to room temperature, the reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

-

The crude product is then purified by column chromatography.

Stability Profile

The stability of this compound is a critical factor for its storage and successful application. The primary degradation pathways are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[3][8] This undesired side reaction is highly dependent on pH, temperature, and the electronic properties of the aryl substituent.[9][10]

The reaction proceeds through different pathways depending on the pH. In highly basic solutions, the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) is formed, which can then undergo decomposition.[8] For many simple arylboronic acids, the rate of protodeboronation is slowest near neutral pH and increases under strongly acidic or basic conditions.[3]

Quantitative Data on Protodeboronation

| Arylboronic Acid | Substituent Nature | Approx. Half-life (t₁₂) at pH 13 (70 °C, 50% aq. dioxane) |

| Phenylboronic acid | Neutral | ~17 hours |

| 4-Methoxyphenylboronic acid | Electron-donating | ~115 hours |

| 4-Fluorophenylboronic acid | Weakly electron-withdrawing | ~3 hours |

| 2,6-Difluorophenylboronic acid | Strongly electron-withdrawing | ~5 seconds |

| Data adapted from comprehensive kinetic studies on arylboronic acids.[11][12] |

Experimental Protocol: Monitoring Protodeboronation by NMR

This protocol allows for the kinetic analysis of protodeboronation by monitoring the disappearance of the starting material and the appearance of the protodeboronated product over time.

Materials:

-

This compound

-

Aqueous buffer solutions of desired pH (e.g., pH 10, 11, 12, 13)

-

Dioxane-d₈ or other suitable deuterated solvent

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Thermostatted NMR spectrometer

-

Prepare a stock solution of this compound and an internal standard in the chosen deuterated solvent (e.g., Dioxane-d₈).

-

Prepare buffered aqueous solutions at the desired pH values.

-

In an NMR tube, combine the boronic acid stock solution and the aqueous buffer in a 1:1 volume ratio (to achieve, for example, 50% aqueous dioxane).

-

Quickly place the NMR tube into the pre-heated NMR spectrometer (e.g., 70 °C).

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a unique proton on the 4-isopropylphenyl ring (e.g., aromatic protons) and the protodeboronated product (cumene), relative to the internal standard.

-

Plot the concentration of this compound versus time.

-

Determine the observed rate constant (k_obs) by fitting the data to a first-order decay model. The half-life can be calculated as t₁₂ = ln(2)/k_obs.

-

Repeat the experiment at different pH values to generate a pH-rate profile.

Oxidative Stability

Arylboronic acids are susceptible to degradation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which results in the formation of a phenol and boric acid.[13][14] This oxidative deboronation is an irreversible process.[15] The stability towards oxidation can be a critical factor in applications where oxidative conditions are present, including in biological systems.[16]

Experimental Protocol: Oxidative Stability Assay

This protocol provides a method to quantify the stability of this compound in the presence of an oxidizing agent.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂, 30% v/v aqueous solution)

-

Quenching solution (e.g., 0.5 M Sodium bisulfite, NaHSO₃, in D₂O for NMR)

-

Deuterated solvent (for NMR analysis) or HPLC mobile phase

-

Vials, pipettes, and standard lab equipment

Procedure: [17]

-

Prepare a stock solution of this compound (e.g., 50 mM) in the desired buffer (e.g., PBS, pH 7.4).

-

Place a known volume (e.g., 2 mL) of the boronic acid solution into a vial.

-

Remove an initial aliquot (e.g., 100 µL) and add it to the quenching solution (e.g., 600 µL). This is the t=0 sample.

-

Initiate the oxidation reaction by adding a specific amount of hydrogen peroxide to the remaining boronic acid solution.

-

Maintain the reaction at a constant temperature and stir.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the oxidation.

-

Analyze all quenched samples (including t=0) by ¹H NMR or a validated stability-indicating HPLC method.

-

Quantify the concentration of the remaining this compound in each sample.

-

Plot the percentage of remaining boronic acid against time to determine the degradation kinetics.

Thermal Stability

While specific thermal decomposition data for this compound is not available, the general behavior can be anticipated. Upon heating, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), and at higher temperatures, decomposition of the organic moiety can occur.[18] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating thermal stability.

Experimental Protocol: General Thermal Stability Analysis

Objective: To determine the onset of thermal decomposition and characterize mass loss as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperatures at which mass loss occurs, indicating dehydration or decomposition.

DSC Procedure: [18]

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the differential heat flow required to maintain the sample at the same temperature as the reference.

-

The DSC thermogram will show endothermic events (like melting) and exothermic events (like decomposition).

Conclusion

This compound is a valuable reagent whose performance is intrinsically linked to its stability. The primary degradation pathways, protodeboronation and oxidation, are highly influenced by the experimental conditions, particularly pH and the presence of oxidizing agents. For optimal results in synthetic applications like the Suzuki-Miyaura coupling, it is crucial to select reaction conditions that favor the productive catalytic cycle over these degradation pathways. Proper storage in a cool, dry, and dark environment is essential to maintain its integrity. The protocols and data presented in this guide provide a framework for researchers to handle, utilize, and study this important compound effectively and safely.

References

- 1. This compound | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. raineslab.com [raineslab.com]

- 17. benchchem.com [benchchem.com]

- 18. kiche.or.kr [kiche.or.kr]

Spectral Data Analysis of 4-Isopropylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-isopropylphenylboronic acid, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for its characterization.

Core Data Presentation

The following tables summarize the key spectral data for this compound (Molecular Formula: C₉H₁₃BO₂, Molecular Weight: 164.01 g/mol ).

Table 1: ¹H NMR Spectral Data (Predicted and based on analogous compounds)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.3-7.4 | Doublet | 2H | Ar-H (meta to -B(OH)₂) |

| ~4.8-5.2 | Broad Singlet | 2H | B(OH)₂ |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.25 | Doublet | 6H | -CH(CH₃)₂ |

Note: The chemical shifts of the B(OH)₂ protons can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ar-C (para to -B(OH)₂) |

| ~136 | Ar-C-H (ortho to -B(OH)₂) |

| ~126 | Ar-C-H (meta to -B(OH)₂) |

| ~130 (broad) | Ar-C-B(OH)₂ |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Note: The carbon atom attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (from B(OH)₂ and potential water) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2870 | Medium-Strong | Aliphatic C-H stretch (isopropyl group) |

| ~1605, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1360 | Strong | B-O stretch |

| ~1170 | Medium | C-O stretch |

| ~840 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

-

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform-d (CDCl₃) to minimize boroxine formation and to allow for the observation of the exchangeable B(OH)₂ protons.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak is used as an internal reference.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then further diluted.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Acquisition Parameters (Typical for EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

-

Acquisition Parameters (Typical for ESI):

-

Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 300-350 °C.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow.

Quantum Chemical Calculations for 4-Isopropylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 4-isopropylphenylboronic acid. This compound serves as a crucial building block in medicinal chemistry and materials science, and a thorough understanding of its molecular characteristics is paramount for its effective application. This document outlines theoretical methodologies, presents illustrative computational data, and provides detailed experimental protocols for synthesis and characterization.

Introduction to Computational Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. For a molecule like this compound, these computational methods can predict a wealth of information, including:

-

Molecular Geometry: Accurate determination of bond lengths, bond angles, and dihedral angles in the gas phase or in solution.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra to aid in experimental characterization.

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

-

Spectroscopic Properties: Simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra to complement experimental data.

-

Conformational Analysis: Identification of stable conformers and the energy barriers between them.

This guide will delve into the practical aspects of performing and interpreting these calculations for this compound.

Methodology for Quantum Chemical Calculations

The following section details a typical workflow and theoretical background for performing quantum chemical calculations on this compound.

Computational Workflow

A general workflow for the quantum chemical analysis of this compound is depicted below. This process begins with the initial construction of the molecule and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.

Level of Theory: Functional and Basis Set

A common and reliable level of theory for calculations on phenylboronic acids is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1]

-

B3LYP: This is a hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It offers a good balance between accuracy and computational cost for a wide range of organic molecules.

-

6-311+G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron density. The + indicates the addition of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding.

Geometry Optimization and Conformational Analysis

The initial step in most quantum chemical studies is to find the minimum energy structure of the molecule. For this compound, a key structural feature is the orientation of the B(OH)₂ group relative to the phenyl ring. The two primary conformers are the syn and anti forms, which can interconvert through rotation around the C-B bond.

A geometry optimization calculation will yield the lowest energy conformer. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Illustrative Quantitative Data

The following tables present illustrative quantitative data for the optimized geometry and predicted vibrational frequencies of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. Note: This data is representative and intended for instructional purposes.

Optimized Cartesian Coordinates

| Atom | X (Å) | Y (Å) | Z (Å) |

| C | -2.012 | -1.215 | 0.000 |

| C | -0.629 | -1.208 | 0.000 |

| C | 0.064 | 0.000 | 0.000 |

| C | -0.629 | 1.208 | 0.000 |

| C | -2.012 | 1.215 | 0.000 |

| C | -2.705 | 0.000 | 0.000 |

| H | -2.553 | -2.155 | 0.001 |

| H | -0.088 | -2.148 | 0.000 |

| H | -0.088 | 2.148 | 0.000 |

| H | -2.553 | 2.155 | 0.001 |

| B | 1.621 | 0.000 | 0.000 |

| O | 2.215 | 1.225 | 0.000 |

| H | 3.165 | 1.198 | 0.000 |

| O | 2.215 | -1.225 | 0.000 |

| H | 3.165 | -1.198 | 0.000 |

| C | -4.208 | 0.000 | 0.000 |

| H | -4.583 | 0.521 | 0.889 |

| C | -4.759 | -1.423 | -0.001 |

| H | -4.384 | -1.944 | 0.888 |

| H | -5.849 | -1.396 | -0.001 |

| H | -4.384 | -1.945 | -0.890 |

| C | -4.759 | 1.423 | 0.001 |

| H | -4.384 | 1.944 | -0.888 |

| H | -5.849 | 1.396 | 0.001 |

| H | -4.384 | 1.945 | 0.890 |

Selected Bond Lengths, Bond Angles, and Dihedral Angles

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| B-C1 | 1.55 | C2-C1-B | 121.5 |

| B-O1 | 1.37 | C6-C1-B | 121.5 |

| B-O2 | 1.37 | C1-B-O1 | 122.0 |

| O-H | 0.97 | C1-B-O2 | 122.0 |

| C-C (aromatic) | 1.39 - 1.41 | O1-B-O2 | 116.0 |

| C-C (isopropyl) | 1.53 - 1.54 | B-O-H | 112.0 |

| Dihedral Angles (°) ** | |||

| C2-C1-B-O1 | 0.0 | C6-C1-B-O2 | 180.0 |

| C1-B-O1-H1 | 180.0 | C1-B-O2-H2 | 0.0 |

Predicted Vibrational Frequencies (Selected Modes)

| Frequency (cm⁻¹) | Intensity | Description |

| ~3650 | High | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1600 | High | Aromatic C=C stretch |

| ~1350 | High | B-O stretch |

| ~1100 | Medium | B-C stretch |

| ~850 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of arylboronic acids.

Materials:

-

4-Bromo-isopropylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 4-bromo-isopropylbenzene in anhydrous THF to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture to -78 °C.

-

Slowly add triisopropyl borate to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from a mixture of hexane and ethyl acetate) to obtain this compound as a white solid.

Spectroscopic Characterization

-

¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected signals include a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and two doublets in the aromatic region. The boronic acid protons may appear as a broad singlet.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum in the same solvent. Expect signals for the methyl and methine carbons of the isopropyl group, and four signals in the aromatic region (due to symmetry). The carbon atom attached to the boron may be broad or not observed.

-

Acquire the FT-IR spectrum of a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Key expected vibrational bands are listed in Table 3.

-

Dissolve a sample of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

-

Record the absorption spectrum over a range of approximately 200-400 nm.

-

Phenylboronic acids typically show a primary absorption band around 220-240 nm and a secondary, weaker band around 260-280 nm, corresponding to π → π* transitions of the aromatic ring.

Comparison of Theoretical and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. The following diagram illustrates the process of comparing calculated and experimental spectroscopic data.

Discrepancies between calculated and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the computational method. For vibrational frequencies, it is common practice to apply a scaling factor to the calculated values to improve agreement with experiment.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of this compound. By combining theoretical predictions with experimental data, researchers can gain a deeper understanding of its structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for the rational design of new drugs and materials incorporating this versatile chemical moiety.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-isopropylphenylboronic acid with various aryl halides. This valuable reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The protocols outlined below serve as a robust starting point for reaction optimization and can be adapted for a range of substrates in drug discovery and development.[4][5]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.[6][7][8] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][9] this compound is a particularly useful building block, allowing for the introduction of the 4-isopropylphenyl moiety, a common feature in biologically active molecules. The reliable and flexible nature of this methodology has made it a go-to strategy in the pharmaceutical industry for structure-activity relationship (SAR) studies during lead optimization.[4][5]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (this compound) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.

References

- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling of Electron-Rich Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] While the reaction is generally robust, the use of electron-rich boronic acids presents unique challenges that can lead to diminished yields and the formation of unwanted byproducts.[4] This application note provides a detailed protocol and key considerations for successfully employing electron-rich boronic acids in Suzuki-Miyaura cross-coupling reactions.

Challenges with Electron-Rich Boronic Acids

The primary challenge associated with electron-rich boronic acids is their increased susceptibility to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[4] This process is often promoted by strong bases and the presence of water.[4] Additionally, the enhanced electron density on the boronic acid can affect the transmetalation step in the catalytic cycle, sometimes leading to slower reaction rates compared to their electron-neutral or electron-deficient counterparts.[2] Homocoupling of the boronic acid is another potential side reaction that can be influenced by the reaction conditions.[4]

Key Parameters for Optimization

To overcome these challenges, careful optimization of the reaction conditions is crucial. The following parameters are critical for achieving high yields and minimizing side reactions with electron-rich boronic acids:

-

Catalyst and Ligand System: Palladium catalysts are most commonly used for Suzuki couplings.[5][6] For electron-rich substrates, the use of electron-rich and sterically bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), is highly recommended.[7] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Base Selection: The choice of base is critical to prevent protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.[4][7] The use of anhydrous, finely powdered bases can also be beneficial.[7]

-

Solvent: The choice of solvent can influence the solubility of the reagents and the overall reaction rate. Anhydrous and degassed solvents such as toluene, dioxane, or a mixture of THF and water are commonly employed.[2][4] Proper degassing of the solvent is essential to prevent oxygen-induced side reactions like homocoupling.[7]

-

Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. The optimal temperature should be determined empirically for each specific substrate combination, but typically ranges from 80-110 °C.[4]

Experimental Protocol: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

-

Aryl Halide (1.0 equiv)

-

Electron-Rich Boronic Acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Anhydrous, finely powdered Base (e.g., K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous, degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

-

Vessel Preparation: In an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, electron-rich boronic acid, palladium catalyst, ligand, and base.

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.

-

Reaction: Place the sealed vessel in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed. Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for Suzuki-Miyaura couplings, including those with electron-rich systems, to provide a comparative overview.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr (NR) | - | KOt-Bu (NR) | Toluene | RT | NR | High |

| 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |

| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | 74[8] |

| 1-Naphthalenesulfonyl chloride | 4-Methylbenzeneboronic acid | Pd₂(dba)₃ (1.5) | Ligand 7 (6) | Na₂CO₃ (3) | Dioxane | 100 | 1.5 | 92[9] |

| 2-Iodogalactal | Phenylboronic acid | Pd catalyst (2) | - | Na₂HPO₄ (NR) | CH₃CN/H₂O (1:3) | 100 | 5 | 82 |

NR: Not Reported, RT: Room Temperature

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling protocol with electron-rich boronic acids.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Isopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-isopropylphenylboronic acid in the synthesis of biaryl compounds, a crucial structural motif in many pharmaceuticals and functional materials. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely employed method for the formation of carbon-carbon bonds.[1][2]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate in the presence of a base.[1][3] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids.[2] this compound serves as a key building block for introducing the 4-isopropylphenyl moiety into target molecules. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][3][4]

Data Presentation: Suzuki-Miyaura Coupling Parameters

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds. The specific example highlighted is the synthesis of 4-isopropyl-4'-methoxybiphenyl, a representative biaryl compound.

| Parameter | Value | Notes |

| Aryl Halide | 4-Bromoanisole (1.0 mmol) | Aryl iodides and triflates can also be used.[5] |

| Boronic Acid | This compound (1.2-1.5 mmol) | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%) | A common and effective palladium precursor. Other catalysts like Pd(PPh₃)₄ can also be used.[6] |

| Ligand | Triphenylphosphine (PPh₃) (2-10 mol%) | Stabilizes the palladium catalyst and facilitates the reaction. |

| Base | Potassium Carbonate (K₂CO₃) (2.0-3.0 mmol) | Other bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be employed.[7] |

| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) | A variety of solvents can be used, including toluene, DMF, and THF, often with water as a co-solvent.[8] |

| Temperature | 80-110 °C | The optimal temperature depends on the specific substrates and catalyst system. |

| Reaction Time | 2-24 hours | Monitored by techniques like TLC or GC-MS for completion. |

| Yield | >90% (Typical) | Yields can vary depending on the specific substrates and reaction optimization. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl compound.

General Protocol for the Synthesis of 4-Isopropyl-4'-methoxybiphenyl

This protocol describes the synthesis of 4-isopropyl-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 197 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water. Stir the mixture for 10 minutes. Then, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-isopropyl-4'-methoxybiphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the general workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 8. organic-synthesis.com [organic-synthesis.com]

Applications of 4-Isopropylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. Its most notable application is in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[1][2] The isopropyl group offers a moderately bulky, lipophilic substituent that can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and kinase inhibitory activities. Detailed experimental protocols for its use in Suzuki-Miyaura coupling and representative biological assays are also presented.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a synthetic intermediate for introducing the 4-isopropylphenyl moiety into a target molecule. This functional group can contribute to favorable binding interactions with biological targets and improve drug-like properties.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[3] The quinazoline scaffold is a "privileged structure" found in numerous FDA-approved kinase inhibitors that target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell growth and survival.[4] this compound can be used in the Suzuki-Miyaura coupling to functionalize halo-quinazoline cores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

Development of Anticancer Agents

Beyond kinase inhibition, boronic acid derivatives have been investigated for a range of anticancer applications.[1][5] For instance, they have been incorporated into molecules designed to inhibit tubulin polymerization, a validated target in oncology.[6] The addition of the 4-isopropylphenyl group can modulate the cytotoxic potency of these compounds.

Elaboration of Heterocyclic Scaffolds

Many biologically active molecules and approved drugs contain nitrogen-rich heterocyclic moieties.[7] The Suzuki-Miyaura coupling of this compound with heterocyclic halides (e.g., pyridines, pyrazoles, indazoles) is a common strategy for synthesizing complex drug candidates.[7]

Data Presentation: Representative Biological Activities

The following tables summarize quantitative data for compounds synthesized using methodologies analogous to those employing this compound. This data illustrates the potency that can be achieved with phenylboronic acid-derived compounds in relevant therapeutic areas.

Table 1: Cytotoxicity of Substituted Flavanols Against A549 Human Lung Cancer Cells [8]

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |

| 6j | 4'-Fluoro | 6.13 ± 0.63 |

| 6k | 4'-Chloro | 3.14 ± 0.29 |

| 6l | 4'-Bromo | 0.46 ± 0.02 |

| 5-Fluorouracil (Control) | - | 4.98 ± 0.41 |

Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives [4]

| Compound | Target Kinase | IC₅₀ (nM) | Target Cell Line | EC₅₀ (nM) |

| Gefitinib | EGFR | 2-37 | NCI-H460 | 9-100 |

| Erlotinib | EGFR | 2 | A431 | 100-200 |

| Lapatinib | EGFR/HER2 | 9.8/13.4 | BT474 | 250 |

Table 3: Proteasome Inhibitory Activity of Dipeptidyl Boronic Acids [9]